Product packaging for 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole(Cat. No.:)

4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole

Cat. No.: B13434825
M. Wt: 164.18 g/mol
InChI Key: FIMQLBMFEDJYOH-UHFFFAOYSA-N
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Description

Significance of Fluorinated Heterocycles in Contemporary Chemical Research

Fluorinated heterocyclic compounds are of paramount importance in contemporary chemical research, particularly in the realms of drug discovery and materials science. The introduction of fluorine can dramatically alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com This has led to the development of numerous successful pharmaceuticals and advanced materials.

Overview of Benzimidazole (B57391) Core Structure and its Chemical Versatility

The benzimidazole core, a bicyclic system composed of fused benzene (B151609) and imidazole (B134444) rings, is recognized as a "privileged scaffold" in medicinal chemistry. wikipedia.org This versatile structure is found in a wide array of biologically active compounds, including antihistamines, proton-pump inhibitors, and anthelmintics. wikipedia.org Its chemical versatility allows for substitution at various positions, enabling the fine-tuning of its steric and electronic properties to achieve desired biological effects or material characteristics.

Scope and Objectives of Research on 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole

Research into this compound is aimed at understanding how the specific placement of a fluorine atom at the 4-position, combined with methylation at the 1- and 2-positions, influences the compound's properties and potential applications. The objective is to synthesize and characterize this specific isomer and to evaluate its potential in medicinal chemistry and materials science, comparing its attributes to other fluorinated and non-fluorinated benzimidazole derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9FN2 B13434825 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

4-fluoro-1,2-dimethylbenzimidazole

InChI

InChI=1S/C9H9FN2/c1-6-11-9-7(10)4-3-5-8(9)12(6)2/h3-5H,1-2H3

InChI Key

FIMQLBMFEDJYOH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C)C=CC=C2F

Origin of Product

United States

Chemical Properties of 4 Fluoro 1,2 Dimethyl 1h Benzo D Imidazole

While specific experimental data for 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole is not widely available in the public domain, its key chemical properties can be predicted based on its structure and data from similar compounds.

PropertyPredicted Value
Molecular Formula C₉H₉FN₂
Molecular Weight 164.18 g/mol
Melting Point Not available
Boiling Point Not available
Solubility Likely soluble in organic solvents like methanol, ethanol, and DMSO.
Appearance Expected to be a crystalline solid.

Synthesis of 4 Fluoro 1,2 Dimethyl 1h Benzo D Imidazole

A plausible synthetic route for 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole can be proposed based on established methods for benzimidazole (B57391) synthesis.

A common approach involves the condensation of a substituted o-phenylenediamine (B120857) with a carboxylic acid or its derivative, followed by N-alkylation. For the target compound, the synthesis could proceed as follows:

Step 1: Synthesis of 4-Fluoro-2-methyl-1H-benzo[d]imidazole. This intermediate can be synthesized by the reaction of 3-fluoro-1,2-phenylenediamine with acetic acid or a derivative like acetyl chloride. The reaction is typically carried out under acidic conditions and with heating.

Step 2: N-methylation. The resulting 4-Fluoro-2-methyl-1H-benzo[d]imidazole can then be N-methylated at the 1-position using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base like sodium hydride or potassium carbonate.

ReactantsReagents and ConditionsProduct
3-Fluoro-1,2-phenylenediamine, Acetic Anhydride (B1165640)Heat4-Fluoro-2-methyl-1H-benzo[d]imidazole
4-Fluoro-2-methyl-1H-benzo[d]imidazole, Methyl IodideBase (e.g., NaH), Anhydrous solvent (e.g., DMF)This compound

Spectroscopic Data and Structural Elucidation

The structure of 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole would be confirmed using a combination of spectroscopic techniques.

Spectroscopic TechniqueExpected Observations
¹H NMR Signals corresponding to the two methyl groups (one N-methyl and one C-methyl) and three aromatic protons. The fluorine atom at the 4-position would cause splitting of the adjacent aromatic proton signals.
¹³C NMR Resonances for the nine carbon atoms in the molecule. The carbon atom attached to the fluorine would show a characteristic large coupling constant (¹JCF).
IR Spectroscopy Absorption bands corresponding to C-H, C=C, and C=N stretching vibrations within the aromatic and imidazole (B134444) rings. A C-F stretching band would also be present.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (m/z = 164.18).

Applications in Medicinal Chemistry

Potential as Enzyme Inhibitors

Benzimidazole (B57391) derivatives are known to inhibit various enzymes. The introduction of fluorine can enhance these inhibitory activities. For example, fluorinated benzimidazoles have been investigated as inhibitors of enzymes such as kinases and polymerases, which are important targets in cancer and antiviral therapies.

Role as Receptor Modulators

The benzimidazole scaffold can be tailored to interact with a variety of cellular receptors. Fluorine substitution can influence the binding affinity and selectivity of these compounds. For instance, fluorinated benzimidazoles have been explored as modulators of G-protein coupled receptors (GPCRs) and ion channels.

Potential Biological TargetRationale
Kinases The benzimidazole core can mimic the purine (B94841) structure of ATP, a key substrate for kinases.
Viral Polymerases Benzimidazole derivatives can act as non-nucleoside inhibitors of viral polymerases.
GPCRs The versatile structure of benzimidazoles allows for the design of ligands that can bind to various GPCRs.

Structure Property Relationship Studies in Fluorinated Benzimidazoles

Influence of Fluorine Substitution on Electronic Properties

The substitution of a hydrogen atom with fluorine at the 4-position of the 1,2-dimethyl-1H-benzo[d]imidazole core significantly alters the electronic landscape of the molecule. Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect (-I) on the aromatic ring. This effect reduces the electron density of the benzimidazole (B57391) system.

A primary consequence of this electron withdrawal is a decrease in the basicity of the imidazole (B134444) nitrogen atoms. The pKa of the parent 1H-benzo[d]imidazole is around 5. acs.org The introduction of the electronegative fluorine atom is expected to lower this value, making the compound less prone to protonation under physiological conditions. This modulation of pKa can be critical for a molecule's absorption, distribution, and ability to interact with target proteins. Furthermore, the electronic perturbation influences the aromatic system's susceptibility to metabolic attack and modulates its capacity for engaging in various intermolecular interactions.

Impact of Fluorine on Intermolecular Interactions

The fluorine atom at the 4-position introduces new possibilities for intermolecular interactions, which are crucial for molecular recognition and binding to biological targets. While traditionally not considered a strong hydrogen bond acceptor, the polarized C-F bond can act as a weak acceptor in certain environments.

More significantly, fluorine substitution influences other non-covalent interactions:

Hydrogen Bonding: In studies of related fluorinated benzimidazoles binding to the GABA-A receptor, key hydrogen bonds were observed between the ligand and receptor residues like His102 and Ser206. acs.orgnih.gov While not directly involving the fluorine atom, the electronic modulation of the entire scaffold by fluorine can strengthen or reposition other hydrogen bond donors and acceptors within the molecule.

Aromatic Interactions: The presence of fluorine can enhance π-π stacking and CH-π interactions by modifying the quadrupole moment of the aromatic ring. acs.orgnih.gov These interactions are critical for the proper orientation of the molecule within a binding pocket. acs.orgnih.gov

C-F…π Interactions: The interaction between the electron-rich C-F bond and aromatic rings of protein residues is a recognized stabilizing force in ligand-protein complexes.

These varied interactions, driven by the fluorine substituent, contribute to the specificity and affinity of the molecule for its biological targets.

Stereoelectronic Effects of Fluorine on Molecular Conformation

Stereoelectronic effects refer to the influence of orbital interactions on the three-dimensional shape of a molecule. The introduction of fluorine can impose significant conformational constraints due to its unique electronic properties. Studies on analogous compounds, such as 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, have shown that they can mimic the stereoelectronic properties of other known pharmacophores, like the imidazo[1,2-a]pyridine (B132010) scaffold. acs.orgnih.gov

This mimicry is essential for governing molecular recognition with a biological target. acs.orgnih.gov The fluorine atom, through effects like the gauche effect and dipole-dipole interactions, can stabilize a particular conformation that is optimal for fitting into a receptor's binding site. This conformational rigidity can reduce the entropic penalty upon binding, potentially leading to higher affinity. For instance, the placement of a methyl group at the 5-position of the benzimidazole ring in a related series induced a steric penalty and abolished interaction with the GABA-A receptor, highlighting the importance of precise conformational and steric profiles. acs.orgnih.gov

Correlation between Substituent Effects and Spectroscopic Signatures

The effects of the fluorine and methyl substituents are readily observable in the nuclear magnetic resonance (NMR) spectra of the compound. The distinct electronic environments of the nuclei result in characteristic chemical shifts and coupling patterns.

¹H NMR: Protons on the aromatic ring near the fluorine atom will experience deshielding due to its electron-withdrawing nature, causing their signals to appear at a lower field (higher ppm). Coupling between the fluorine and adjacent protons (³JHF) would be observed.

¹³C NMR: The carbon atom directly bonded to fluorine (C4) will show a large one-bond coupling constant (¹JCF). Other carbons in the vicinity will also exhibit coupling to fluorine over multiple bonds. The chemical shift of C4 will be significantly downfield.

¹⁹F NMR: This technique is highly sensitive to the local electronic environment. A distinct singlet would be expected for the 4-fluoro substituent, with a chemical shift characteristic of fluorine on an aromatic ring.

The table below shows representative NMR data for a related compound, 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole, which illustrates these principles. nih.gov

NucleusChemical Shift (δ, ppm)Coupling Constant (J, Hz)
¹H7.04-8.09-
¹³C20.39 (CH₃), 113.8-164.44 (Aromatic)d, J = 21.73 Hz (C-F); d, J = 246.87 Hz (C-F)
¹⁹F-110.83-

This data is for 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole in CD₃OD and serves as an illustrative example of the spectroscopic signatures in fluorinated benzimidazoles. nih.gov

Influence of Fluorine on Molecular Recognition and Binding

Fluorine plays a multifaceted role in molecular recognition, the process by which a molecule binds specifically to its biological target. Research on fluorinated benzimidazoles as positive allosteric modulators (PAMs) of the GABA-A receptor provides a clear example of this influence. nih.govnih.gov

In this context, it was found that single-site fluorination could be implemented to enhance other properties, such as metabolic stability, without disrupting the crucial molecular recognition with the receptor. acs.orgnih.gov The 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold was shown to govern molecular interaction at the α1/γ2 interface of the GABA-A receptor. acs.orgnih.gov This indicates that the electronic and steric profile conferred by the fluorine atom is a key component of the pharmacophore responsible for binding. The specific placement of substituents is critical; for example, compounds with a methyl group at the 6-position displayed affinity for the receptor, while a 5-methyl derivative did not, due to steric hindrance. acs.orgnih.gov

CompoundTargetBinding Affinity (pKi)
2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole derivative (9)GABA-A Receptor5.53
2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole derivative (11)GABA-A Receptor5.10
2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole derivative (13)GABA-A Receptor5.23

Binding affinity values (pKi = -log Ki) for a series of related 2-(4-fluorophenyl)-1H-benzo[d]imidazoles at the GABA-A receptor. nih.gov

Modifications to Promote Chemical Stability

A significant advantage of incorporating fluorine into drug candidates is the enhancement of chemical and metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage. Fluorine is often used as a bioisostere for hydrogen or a methyl group at a metabolically vulnerable position.

Placing a fluorine atom on an aromatic ring can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes. acs.orgnih.gov For example, a common metabolic pathway for aromatic rings is hydroxylation. By occupying a potential site of oxidation with a fluorine atom, this metabolic pathway is effectively blocked. This strategy was explicitly used in the development of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles to improve their metabolic stability compared to non-fluorinated or methyl-substituted analogues. acs.orgnih.govnih.gov This improved stability can lead to a longer half-life and better bioavailability in vivo.

CompoundStability MetricResult
2-(4-fluorophenyl)-1H-benzo[d]imidazole derivative (23)% Parent Compound Remaining89.13%

Metabolic stability of a related compound after 120 minutes of incubation with human liver microsomes, demonstrating resistance to degradation. acs.org

Based on a thorough review of available scientific literature, there is insufficient specific information published on the chemical compound “4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole” to generate a detailed article that adheres to the requested outline. The advanced applications in chemical science and materials, as specified in the sub-sections, are not documented for this particular molecule in the reviewed sources.

Research in these areas tends to focus on other related benzimidazole derivatives. For example, studies on synthetic intermediates often concern molecules like 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole. Similarly, investigations into luminescent materials and OLEDs have explored compounds such as 4-(Aryl)-Benzo chemicalbook.comacs.orgimidazo[1,2-a]pyrimidine-3-carbonitriles. However, this information falls outside the strict scope of the subject compound as per the instructions.

To maintain scientific accuracy and strictly adhere to the prompt's focus on "this compound," it is not possible to provide the requested detailed content for each section and subsection. Generating such an article would require speculation beyond the available data.

Sensing Applications (e.g., chemosensors, fluorescent probes)

Benzimidazole and its derivatives have emerged as a versatile platform for the design of fluorescent chemosensors due to their inherent fluorescence, high quantum yield, and the ability to modulate their photophysical properties upon interaction with specific analytes. researchgate.netnih.gov These sensors are valuable tools for detecting various metal ions, anions, and biologically important molecules in environmental and biological systems. researchgate.net The sensing mechanism often involves processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excited-state intramolecular proton transfer (ESIPT), which are affected by the binding of an analyte to the sensor molecule. rsc.org

Derivatives of benzimidazole have been successfully developed as selective and sensitive fluorescent probes for a variety of ions, including Cu²⁺, Zn²⁺, Fe²⁺/Fe³⁺, and CN⁻. rsc.orgwestminster.ac.ukrsc.orgrsc.org The design of these chemosensors typically involves functionalizing the benzimidazole scaffold with a specific recognition moiety (receptor) that selectively binds to the target analyte. This binding event triggers a change in the fluorescence signal (e.g., "turn-on," "turn-off," or ratiometric shift), allowing for quantitative detection. nih.govrsc.org

Although specific studies detailing this compound as a fluorescent probe are limited, its structure possesses features that are highly relevant for chemosensor development.

Fluorophore Core : The benzimidazole ring system serves as the fundamental fluorescent signaling unit.

N-1 Methylation : The presence of a methyl group on the imidazole nitrogen atom can enhance fluorescence quantum yield and photostability compared to N-H analogues. It also allows for specific synthetic modifications at other positions without interference from the acidic N-H proton.

Fluorine as a Modulator : The electron-withdrawing nature of the fluorine atom at the 4-position can influence the energy levels of the molecule's frontier orbitals (HOMO and LUMO). This can tune the emission wavelength and affect the efficiency of PET or ICT processes, potentially leading to higher sensitivity and selectivity for specific analytes.

Coordination Sites : The sp² hybridized nitrogen atom (N-3) of the imidazole ring has a lone pair of electrons that can effectively coordinate with metal ions, making it an intrinsic binding site for the development of metal ion sensors. researchgate.net

By incorporating appropriate analyte-binding groups, the this compound framework could be adapted to create novel fluorescent probes. For instance, attaching a receptor for a specific metal ion could lead to a highly selective sensor for environmental monitoring or biological imaging.

Table 2: Examples of Benzimidazole-Based Fluorescent Chemosensors and Their Analytes

Sensor TypeTarget AnalyteSensing PrincipleLimit of Detection (LOD)Reference
Benzimidazole-Schiff baseCu²⁺ / Zn²⁺Fluorescence "off-on"24.4 nM (Cu²⁺), 2.18 nM (Zn²⁺) westminster.ac.ukuea.ac.uk
Benzimidazole-AcrylateCysteine (Cys)Fluorescence "turn-on"43 nM nih.gov
Dual Benzimidazole ConjugateCu²⁺ / Zn²⁺"Turn-off" (Cu²⁺), Ratiometric (Zn²⁺)0.16 µM (Cu²⁺), 0.1 µM (Zn²⁺) rsc.org
Fused Isoindole-ImidazoleZn²⁺Fluorescence "turn-on"0.073 µM nih.gov
Imidazole-basedCyanide (CN⁻)Fluorescence quenching0.8 µM scispace.com

This table presents data for various benzimidazole-based chemosensors to illustrate the scaffold's utility and does not include specific data for this compound.

Exploration of Novel Synthetic Routes

While established methods for the synthesis of benzimidazole derivatives exist, the pursuit of more efficient, cost-effective, and environmentally benign synthetic routes remains a key research focus. nih.gov Future investigations are likely to concentrate on the development of novel synthetic strategies that offer higher yields, greater purity, and reduced environmental impact.

One promising avenue is the exploration of one-pot synthesis methodologies, which streamline the reaction process by minimizing the number of steps and purification procedures. researchgate.net Additionally, the use of innovative catalytic systems, including nanocatalysts, is being investigated to enhance reaction efficiency and selectivity under milder conditions. The development of new synthetic pathways is crucial for making this compound and its derivatives more accessible for a broader range of research and industrial applications.

Synthetic Approach Potential Advantages
One-Pot SynthesisReduced reaction time, increased efficiency, less waste generation. researchgate.net
Novel CatalysisHigher yields, improved selectivity, milder reaction conditions.
Microwave-Assisted SynthesisAccelerated reaction rates, potential for improved yields.

Development of Advanced Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is fundamental to unlocking its full potential. While standard analytical techniques such as NMR and FT-IR spectroscopy provide valuable information, future research will increasingly rely on more sophisticated characterization methods. researchgate.netnih.gov

Single-crystal X-ray diffraction, for instance, offers precise insights into the molecule's three-dimensional structure and intermolecular interactions in the solid state. mdpi.com Computational methods, such as Density Functional Theory (DFT) calculations, are also becoming indispensable for correlating experimental data with theoretical models of the compound's electronic structure and reactivity. nih.gov The synergy between advanced experimental and computational techniques will be pivotal in elucidating the subtle effects of fluorination on the benzimidazole scaffold.

Integration with Flow Chemistry and Automated Synthesis

The principles of flow chemistry and automated synthesis are set to revolutionize the production of fine chemicals, including this compound. researchgate.net Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers numerous advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety, and greater consistency in product quality. researchgate.netrsc.org

When coupled with automation, flow chemistry enables the rapid optimization of reaction conditions and the high-throughput synthesis of compound libraries. nih.govchimia.ch This integrated approach not only accelerates the research and development process but also provides a scalable and efficient manufacturing platform for the commercial production of this compound and its derivatives.

Deeper Understanding of Fluorine's Role in Molecular Recognition and Intermolecular Interactions

The introduction of a fluorine atom into an organic molecule can profoundly influence its physical, chemical, and biological properties. elsevierpure.comnih.govmdpi.com A key area of future research will be to gain a more profound understanding of how the fluorine atom in this compound governs its interactions with other molecules. acgpubs.orgresearchgate.net

The high electronegativity and unique steric profile of fluorine can lead to the formation of specific non-covalent interactions, such as hydrogen bonds and halogen bonds, which play a critical role in molecular recognition processes. mdpi.com Elucidating these interactions is crucial for the rational design of new drugs and functional materials. For example, understanding how the fluorine atom modulates the binding of the benzimidazole core to biological targets could pave the way for the development of more potent and selective therapeutic agents. nih.govacs.org

Design of Next-Generation Functional Materials

The distinctive electronic and photophysical properties of this compound make it an attractive building block for the creation of novel functional materials. mdpi.com Future research will likely focus on incorporating this fluorinated benzimidazole into a variety of material architectures to achieve specific functionalities.

Potential applications span a wide range of fields, from organic electronics, where it could be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), to sensor technology, where its ability to coordinate with metal ions could be harnessed for the detection of specific analytes. The strategic functionalization of the benzimidazole scaffold will be key to tailoring the properties of these next-generation materials for specific applications.

Comparative Analysis

To understand the specific contribution of the 4-fluoro substituent, it is useful to compare the properties of 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole with its non-fluorinated analog and other positional isomers.

CompoundKey Differentiating Property
1,2-dimethyl-1H-benzo[d]imidazole Lower metabolic stability and different electronic properties compared to the fluorinated analogs.
5-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole Different dipole moment and electronic distribution, which can affect receptor binding and material properties.
6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole The position of the fluorine atom influences the acidity of the N-H proton (in the non-N-methylated precursor) and the overall electronic landscape of the molecule.
7-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole Steric and electronic effects of the fluorine atom in the 7-position would lead to distinct physicochemical and biological properties compared to the 4-fluoro isomer.

Conclusion

Strategies for Benzimidazole Ring Formation with Fluorine Substitution

The construction of the benzimidazole scaffold bearing a fluorine atom on the benzene (B151609) ring is a critical step in the synthesis of the target compound and its derivatives. Several established methods can be employed, each with its own advantages and limitations.

Condensation Reactions of Substituted o-Phenylenediamines

A widely utilized and versatile method for benzimidazole synthesis is the condensation of an appropriately substituted o-phenylenediamine (B120857) with a carboxylic acid or its derivative. This approach, often referred to as the Phillips-Ladenburg synthesis, offers a straightforward route to 2-substituted benzimidazoles. adichemistry.comcolab.wsnih.gov In the context of synthesizing fluorinated benzimidazoles, this involves the reaction of a fluoro-substituted o-phenylenediamine with a suitable carboxylic acid. For instance, the reaction of 4-fluoro-1,2-phenylenediamine with a carboxylic acid would lead to the formation of a 5-fluorobenzimidazole derivative. The reaction is typically carried out in the presence of a dehydrating agent or under acidic conditions at elevated temperatures. Microwave-assisted synthesis has also been shown to be an effective method for accelerating these condensation reactions. nih.gov

A variety of catalysts can be employed to facilitate this transformation, including mineral acids, boric acid, and various metal catalysts. semanticscholar.org The choice of catalyst and reaction conditions can influence the yield and purity of the resulting benzimidazole.

Cyclization Reactions Utilizing Fluorinated Precursors

An alternative strategy involves the use of fluorinated precursors that already contain a portion of the imidazole (B134444) ring. These precursors can then undergo an intramolecular cyclization to form the benzimidazole ring. For example, a fluorinated N-acyl-o-nitroaniline can be reduced to the corresponding o-aminoaniline, which can then cyclize to form the benzimidazole.

Another approach involves the reaction of a fluorinated o-phenylenediamine with an aldehyde, followed by an oxidative cyclization. organic-chemistry.org This method is particularly useful for the synthesis of 2-aryl or 2-alkyl substituted benzimidazoles. The choice of oxidizing agent is crucial for the success of this reaction.

Rearrangement-Based Syntheses of Fluoro-Benzimidazoles

Rearrangement reactions of quinoxalinone derivatives have been reported as a method for the synthesis of benzimidazoles. semanticscholar.org While less common, this strategy could potentially be applied to the synthesis of fluoro-benzimidazoles. This approach involves the acid-catalyzed transformation of a quinoxalinone derivative into a 2-substituted benzimidazole. The applicability of this method to the synthesis of this compound would depend on the availability of the appropriately substituted quinoxalinone precursor.

Synthesis of this compound

A plausible and direct synthetic route to this compound involves a two-step process starting from 3-fluoro-1,2-phenylenediamine. This method combines the formation of the 2-methylbenzimidazole (B154957) core followed by N-methylation.

Precursor Synthesis and Functionalization

The key precursor for this synthesis is 3-fluoro-1,2-phenylenediamine. This starting material can be condensed with acetic acid or a derivative, such as acetic anhydride (B1165640), to form 4-fluoro-2-methyl-1H-benzo[d]imidazole. This reaction is a classic Phillips benzimidazole synthesis. adichemistry.com

The subsequent step involves the N-methylation of 4-fluoro-2-methyl-1H-benzo[d]imidazole to introduce the second methyl group at the N-1 position. This can be achieved using a suitable methylating agent, such as methyl iodide or dimethyl sulfate (B86663), in the presence of a base. nih.gov However, a significant challenge in this step is controlling the regioselectivity of the methylation, as methylation can occur at either the N-1 or N-3 position, leading to a mixture of isomers.

An alternative approach to circumvent the issue of regioselectivity is to synthesize the N,N'-dimethylated precursor, N,N'-dimethyl-3-fluoro-1,2-phenylenediamine, first. This could potentially be achieved through the reductive amination of 3-fluoro-1,2-phenylenediamine with formaldehyde (B43269) or by other N-alkylation methods. However, the synthesis of this specific precursor has not been widely reported. If successfully synthesized, this N,N'-dimethylated diamine could then undergo cyclocondensation with acetic anhydride to directly yield this compound.

Optimized Reaction Conditions and Parameters

For the condensation of 3-fluoro-1,2-phenylenediamine with acetic acid, typical conditions for the Phillips reaction involve heating the reactants in the presence of a mineral acid, such as 4N HCl. adichemistry.com The temperature and reaction time would need to be optimized to maximize the yield of 4-fluoro-2-methyl-1H-benzo[d]imidazole.

For the N-methylation step, the choice of solvent, base, and temperature is critical for achieving the desired regioselectivity. The use of a non-polar solvent and a sterically hindered base might favor methylation at the less hindered nitrogen atom. For example, using sodium hydride as a base in a solvent like tetrahydrofuran (B95107) (THF) with methyl iodide as the methylating agent is a common practice for N-alkylation of imidazoles. The reaction temperature is also a key parameter to control, with lower temperatures sometimes favoring the formation of one isomer over the other.

Below is a table summarizing potential reaction parameters for the synthesis of this compound via the two-step route from 3-fluoro-1,2-phenylenediamine.

Table 1: Potential Reaction Parameters for the Synthesis of this compound

Step Reactants Reagents/Catalyst Solvent Temperature Reaction Time
1. Benzimidazole Formation 3-fluoro-1,2-phenylenediamine, Acetic Acid 4N HCl Water/Ethanol Reflux Several hours
2. N-Methylation 4-fluoro-2-methyl-1H-benzo[d]imidazole Methyl Iodide, Sodium Hydride THF 0 °C to room temp. Several hours

It is important to note that these are generalized conditions, and optimization would be necessary to achieve the best results for this specific synthesis. The separation of potential N-1 and N-3 methylated isomers might require chromatographic techniques.

Green Chemistry Approaches to Synthesis (e.g., microwave-supported, ultrasound-assisted, catalyst use)

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. eijppr.com For the synthesis of this compound and its derivatives, microwave irradiation and ultrasound assistance have emerged as powerful tools to accelerate reactions, improve yields, and often reduce the need for harsh catalysts or solvents. jocpr.comresearchgate.net

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has been effectively employed for the rapid synthesis of benzimidazole derivatives. researchgate.netmdpi.com This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to significantly reduced reaction times compared to conventional heating methods. jocpr.commdpi.compreprints.org The synthesis of fluorinated benzimidazoles has been successfully achieved using microwave-supported reactions. nih.gov For instance, the condensation of a suitably substituted o-phenylenediamine with a carboxylic acid or its derivative can be completed in minutes instead of hours. researchgate.netmdpi.com In a typical microwave-assisted synthesis of a substituted benzimidazole, the reactants are mixed in a suitable solvent (or under solvent-free conditions) with a catalyst and subjected to microwave irradiation at a specific temperature and power. mdpi.compreprints.org The use of catalysts like erbium(III) triflate (Er(OTf)3) under solvent-free microwave conditions has been shown to be highly efficient for producing 1,2-disubstituted benzimidazoles. mdpi.com

Ultrasound-Assisted Synthesis:

Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity. nih.gov This method has been applied to the synthesis of 2-arylbenzimidazole derivatives, often without the need for a catalyst. rsc.org The high-energy environment created by the collapse of cavitation bubbles can promote bond formation and accelerate the cyclocondensation reaction to form the benzimidazole ring. nih.govresearchgate.net Ultrasound irradiation has been used for the synthesis of various benzimidazole derivatives in water, a green solvent, highlighting the eco-friendly nature of this approach. eijppr.comacs.org

Catalyst Use in Green Synthesis:

The choice of catalyst plays a crucial role in the green synthesis of benzimidazoles. The use of reusable, non-toxic, and efficient catalysts is a key aspect. eijppr.com For example, cobalt (II) chloride hexahydrate has been used as a catalyst for the synthesis of 2-arylbenzimidazoles. eijppr.com Other environmentally benign catalysts include ceric ammonium (B1175870) nitrate (B79036) (CAN) in polyethylene (B3416737) glycol (PEG) and BF3·OEt2 under solvent-free conditions. eijppr.com The development of heterogeneous catalysts is also of great interest as they can be easily separated from the reaction mixture and reused, minimizing waste.

Table 1: Comparison of Green Synthesis Methods for Benzimidazole Derivatives
MethodTypical Reaction TimeTypical YieldKey AdvantagesRelevant Catalysts/Conditions
Microwave-Assisted5-30 minutes mdpi.compreprints.orgHigh to Excellent mdpi.comRapid heating, reduced reaction times, improved yields jocpr.commdpi.comEr(OTf)3 (solvent-free) mdpi.com, p-toluenesulfonic acid researchgate.net
Ultrasound-Assisted1-3 hours rsc.orgGood to Excellent rsc.orgresearchgate.netEnhanced reaction rates, often catalyst-free, use of green solvents like water eijppr.comrsc.orgacs.orgCatalyst-free in some cases rsc.org, TBAF in water eijppr.com
Catalytic (Green)Varies (hours)Good to ExcellentUse of reusable and environmentally benign catalysts eijppr.comCoCl2·6H2O eijppr.com, CAN in PEG eijppr.com, BF3·OEt2 (solvent-free) eijppr.com

Post-Synthetic Modifications and Derivatization Strategies

Once the this compound core has been synthesized, it can be further modified to introduce a variety of functional groups at different positions, allowing for the fine-tuning of its chemical and physical properties.

While the target molecule is already N,N'-dimethylated, further functionalization at the nitrogen atoms is not possible without prior demethylation. However, in the synthesis of derivatives where only one nitrogen is alkylated (e.g., 4-fluoro-1-methyl-1H-benzo[d]imidazole), the remaining N-H bond can be readily functionalized.

N-alkylation: The N-H proton of a benzimidazole is acidic and can be removed by a base to form a benzimidazolide (B1237168) anion, which is a potent nucleophile. This anion can then react with various alkylating agents, such as alkyl halides, to introduce an alkyl group at the nitrogen atom. nih.govresearchgate.net The choice of base and solvent is important for the efficiency of the reaction. Common bases include sodium hydride, potassium carbonate, and organic bases like triethylamine. tsijournals.com

N-arylation: The introduction of an aryl group at the nitrogen atom can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. These reactions typically involve the use of a palladium or copper catalyst to couple the benzimidazole with an aryl halide or triflate. nih.gov

Table 2: General Conditions for N-Functionalization of Benzimidazoles
ReactionTypical ReagentsCatalyst/BaseSolventGeneral Observations
N-alkylationAlkyl halide (e.g., CH3I)Base (e.g., K2CO3, NaH) tsijournals.comniscpr.res.inPolar aprotic (e.g., DMF, Acetone) niscpr.res.inGenerally high yielding and proceeds under mild conditions. nih.gov
N-arylationAryl halide (e.g., Ph-Br)Pd or Cu catalyst with a ligand and a base nih.govAnhydrous organic (e.g., Toluene, Dioxane)Allows for the introduction of a wide range of aryl and heteroaryl groups.

Functionalization of the carbon framework of the benzimidazole ring allows for the introduction of diverse substituents. The reactivity of the different carbon positions is influenced by the electronic effects of the existing fluorine and dimethyl groups.

Functionalization at C-2: The C-2 position of the benzimidazole ring is the most acidic carbon and can be deprotonated with a strong base like n-butyllithium to form a 2-lithiobenzimidazole species. This nucleophilic intermediate can then react with various electrophiles to introduce substituents at the C-2 position. However, since the target molecule already has a methyl group at C-2, this position is not available for direct C-H functionalization.

Functionalization at C-4, C-5, C-6, and C-7: The positions on the benzene ring (C-4, C-5, C-6, and C-7) can be functionalized through electrophilic aromatic substitution reactions. The directing effects of the fluorine atom and the fused imidazole ring will determine the regioselectivity of these reactions. The fluorine atom is an ortho-, para-director, while the electron-donating nature of the imidazole ring will also influence the position of substitution. Directed ortho-lithiation can also be a powerful tool for the regioselective functionalization of the benzene ring. nih.govuwindsor.caacs.orgsemanticscholar.org In this technique, a directing group on the ring (which could be the imidazole nitrogen itself) directs a strong base to deprotonate an adjacent ortho-proton, creating a lithiated intermediate that can be trapped with an electrophile. nih.govuwindsor.ca Given the structure of this compound, electrophilic substitution would likely occur at the C-7 position due to the directing effects of the fluorine and the imidazole ring.

Introduction of Additional Halogens or Heterocyclic Moieties

The scaffold of this compound can be further elaborated to introduce additional functional groups, such as other halogen atoms or various heterocyclic rings. These modifications are crucial in medicinal chemistry for modulating the compound's physicochemical properties, target affinity, and metabolic stability. The primary strategies for these transformations involve direct electrophilic halogenation on the benzimidazole's benzene ring and transition-metal-catalyzed cross-coupling reactions for the attachment of heterocyclic fragments.

Electrophilic Halogenation

The introduction of additional halogen atoms (Cl, Br, I) onto the benzimidazole core is typically achieved through electrophilic aromatic substitution. The existing fluoro group and the dimethylated imidazole portion influence the regioselectivity of this reaction. The synthesis of analogous compounds, such as 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole, demonstrates a viable pathway. chemicalbook.com This synthesis involves the cyclization of a pre-halogenated phenylenediamine precursor, indicating that halogenation can be incorporated early in the synthetic sequence. chemicalbook.com

Alternatively, direct halogenation of the benzimidazole ring can be performed using standard halogenating agents. Reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) are commonly used for bromination and chlorination, respectively. wikipedia.org These reactions may require a catalyst, such as a Lewis acid, to enhance the electrophilicity of the halogenating agent, depending on the reactivity of the benzimidazole substrate. wikipedia.org

Table 1: Example of Synthesis of a Halogenated 4-Fluoro-benzimidazole Derivative

This table illustrates a synthetic method for a closely related analog, demonstrating the feasibility of producing polyhalogenated benzimidazoles.

Starting MaterialReagent(s)ProductYieldReference
(E)-N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidinePotassium tert-butoxide, N-methylformamide6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole80% (after recrystallization) chemicalbook.com

Introduction of Heterocyclic Moieties

The attachment of heterocyclic rings to the this compound scaffold is predominantly accomplished through palladium-catalyzed cross-coupling reactions. These methods typically require a halogenated benzimidazole precursor (e.g., a bromo-derivative) as a coupling partner.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org In this context, a bromo-substituted this compound can be coupled with a heterocyclic boronic acid or boronate ester in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net This reaction is tolerant of a wide range of functional groups and provides a direct route to bi-heterocyclic systems. researchgate.net

Table 2: Representative Suzuki-Miyaura Coupling Reaction

Benzimidazole SubstrateHeterocyclic PartnerCatalyst/LigandBaseProductReference(s)
Bromo-4-fluoro-1,2-dimethyl-1H-benzo[d]imidazoleHeterocyclic Boronic Acid (e.g., Pyridine-3-boronic acid)Pd(OAc)₂ / Phosphine (B1218219) LigandK₂CO₃ or Cs₂CO₃4-Fluoro-1,2-dimethyl-6-(pyridin-3-yl)-1H-benzo[d]imidazole mdpi.com, researchgate.net, wikipedia.org

Buchwald-Hartwig Amination:

To introduce nitrogen-linked heterocycles, the Buchwald-Hartwig amination is the method of choice. acsgcipr.orgyoutube.com This palladium-catalyzed reaction forms a carbon-nitrogen bond between a halo-benzimidazole and a nitrogen-containing heterocycle (e.g., pyrazole, imidazole, or morpholine). nih.gov The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. researchgate.net This methodology has proven effective for the amination of various halo-benzimidazoles, demonstrating its applicability for creating complex derivatives. nih.gov

Table 3: Representative Buchwald-Hartwig Amination Reaction

Benzimidazole SubstrateHeterocyclic PartnerCatalyst/LigandBaseProductReference(s)
Bromo-4-fluoro-1,2-dimethyl-1H-benzo[d]imidazoleHeterocyclic Amine (e.g., Morpholine)Pd₂(dba)₃ / Buchwald Ligand (e.g., XPhos)NaOtBu or LiHMDS4-(4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazol-6-yl)morpholine nih.gov, acsgcipr.org, youtube.com

Thiazole (B1198619) Annulation and Other Heterocycle Constructions:

Beyond cross-coupling, heterocyclic moieties can be constructed directly onto the benzimidazole core. For instance, thiazole rings can be annulated to the benzimidazole system by reacting 2-mercaptobenzimidazole (B194830) precursors with α-haloketones or other appropriate electrophiles. nih.gov This approach builds the new heterocyclic ring in a stepwise fashion, offering an alternative synthetic route to fused and complex systems. nih.govnih.gov

Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Scientific Literature

A comprehensive search of scientific databases and chemical literature has been conducted to gather advanced spectroscopic and structural data for the compound this compound. The objective was to provide a detailed analysis based on the specified outline, including Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy.

Despite extensive searches, specific experimental data for this compound, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D NMR, and FT-IR spectra, could not be located in the available scientific literature and chemical databases. While spectral information for a variety of other fluorinated and methylated benzimidazole derivatives exists, these data are not applicable to the specific isomeric structure of the requested compound.

Consequently, it is not possible to generate the scientifically accurate and detailed article as requested in the prompt. The creation of such an article requires access to experimentally determined spectral data to ensure the content is factual and adheres to the rigorous standards of scientific reporting. Without this foundational information, any attempt to describe the spectroscopic properties would be speculative and would not meet the requirements for a thorough and authoritative analysis.

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides in-depth information about the vibrational modes of a molecule, offering a fingerprint based on its specific structural features. For this compound, the Raman spectrum is expected to be characterized by vibrations originating from the benzimidazole core, the C-F bond, and the methyl groups.

The key vibrational modes would include the stretching of the aromatic C-C bonds within the benzene and imidazole rings, typically observed in the 1400-1625 cm⁻¹ region. mdpi.com The C-H stretching vibrations of the aromatic ring and the methyl groups are anticipated at higher wavenumbers, generally above 3000 cm⁻¹. A characteristic band corresponding to the C-F stretching vibration is also expected. In-plane and out-of-plane bending vibrations for C-H and the ring system itself would occur at lower frequencies. researchgate.netnih.gov The substitution pattern, with a fluorine atom at the 4-position and methyl groups at the 1- and 2-positions, will influence the exact frequencies and intensities of these bands compared to unsubstituted benzimidazole.

Table 1: Predicted Raman Vibrational Modes for this compound

Predicted Wavenumber (cm⁻¹) Vibrational Assignment
~3100-3000 Aromatic C-H Stretching
~3000-2900 Methyl C-H Stretching
~1620-1580 Aromatic C=C Stretching
~1500-1400 Imidazole Ring Stretching
~1380 Methyl C-H Bending (Symmetric)
~1280-1200 C-F Stretching

Note: The data in this table is predictive, based on the analysis of similar benzimidazole derivatives.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₉FN₂), High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental formula. lcms.cz

The expected monoisotopic mass of the protonated molecule [M+H]⁺ would be used to confirm the composition C₉H₁₀FN₂⁺. This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 2: HRMS Data for this compound

Parameter Value
Molecular Formula C₉H₉FN₂
Molecular Weight 164.18 g/mol
Monoisotopic Mass 164.0753 g/mol

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to analyze the fragmentation pathways of the molecule, providing valuable structural information. nih.gov The fragmentation of this compound is expected to initiate from the molecular ion [M]⁺•.

A primary and highly probable fragmentation step is the loss of a methyl radical (•CH₃) from the N1 position, which is a common cleavage for N-alkylated heterocycles, leading to a stable cation at m/z 149. tandfonline.comdocbrown.info Subsequent fragmentation could involve the loss of HCN from the imidazole ring or cleavage of the benzimidazole ring system. The stability of the aromatic system suggests that the molecular ion peak should be relatively intense. libretexts.orgmiamioh.edu

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Predicted Fragment Ion Possible Loss
164 [C₉H₉FN₂]⁺• Molecular Ion
149 [C₈H₆FN₂]⁺ Loss of •CH₃
134 [C₈H₅F]⁺• Loss of •CH₃ and HCN

Note: Fragmentation patterns are predictive and based on general principles of mass spectrometry for related structures.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for this compound has not been reported, analysis of related fluorinated benzimidazole structures allows for a detailed prediction of its solid-state characteristics. mdpi.comresearchgate.netmdpi.com

The analysis would reveal exact bond lengths, bond angles, and torsion angles, confirming the planarity of the benzimidazole ring system. The positions of the fluorine and two methyl groups on the core structure would be unequivocally determined.

The crystal packing is governed by various non-covalent intermolecular interactions. nih.govrsc.org In the absence of traditional hydrogen bond donors (like N-H), the crystal lattice of this compound would be stabilized by other weak interactions.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. Benzimidazole and its derivatives are known to exhibit strong absorption in the ultraviolet region, typically between 200 and 300 nm. acs.org These absorptions correspond to π→π* transitions within the conjugated aromatic system. nih.govresearchgate.net

For this compound, two main absorption bands are expected, similar to other substituted benzimidazoles. mdpi.com The introduction of a fluorine atom (an auxochrome) and methyl groups may cause a slight shift in the absorption maxima (λmax) compared to the parent benzimidazole. This shift, either bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths), depends on the electronic interplay between the substituents and the aromatic system.

Table 4: Predicted UV-Vis Absorption Data for this compound (in Ethanol)

Predicted λmax (nm) Type of Transition
~245 π→π*

Note: Predicted values are based on spectral data from analogous benzimidazole derivatives.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This method is essential for verifying the purity and empirical formula of a newly synthesized substance like this compound. The experimentally determined percentages of carbon, hydrogen, fluorine, and nitrogen would be compared against the theoretically calculated values to confirm the compound's composition.

Table 5: Elemental Analysis Data for C₉H₉FN₂

Element Symbol Theoretical Mass Percentage (%)
Carbon C 65.84%
Hydrogen H 5.53%
Fluorine F 11.57%

Based on a comprehensive review of scientific literature, detailed computational and theoretical investigation data specifically for the compound This compound is not available in the provided search results. The existing research focuses on related but structurally distinct benzimidazole derivatives.

Therefore, it is not possible to generate the requested article with scientifically accurate data for each specified subsection while strictly adhering to the prompt's constraints of focusing solely on "this compound".

To provide an accurate and non-speculative response, this article cannot be completed as requested. If you would like to proceed with a similar analysis of a different, well-documented benzimidazole derivative found in the literature, such as 2-(4-Fluorophenyl)-1H-benzo[d]imidazole, please provide a new request.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for introducing fluorine and methyl groups into the benzo[d]imidazole scaffold?

  • Methodology : Fluorination and methylation are typically achieved via nucleophilic substitution or transition-metal-catalyzed reactions. For example, fluorination can be performed using KF or Selectfluor in polar aprotic solvents like DMF, while methylation often employs methyl iodide or dimethyl sulfate under basic conditions. Substituent positioning is controlled by directing groups or regioselective catalysts .
  • Validation : Post-synthesis, purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS to verify molecular weight.

Q. Which spectroscopic techniques are most effective for confirming the substitution pattern of 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole?

  • Approach :

  • ¹H/¹³C NMR : Distinct chemical shifts for fluorine-adjacent protons (δ ~6.8–7.5 ppm) and methyl groups (δ ~2.5–3.0 ppm) .
  • FTIR : C-F stretching vibrations (1050–1150 cm⁻¹) and aromatic C-H bending (700–900 cm⁻¹) .
  • X-ray crystallography : Resolves positional ambiguity of substituents by analyzing bond lengths and angles .

Q. How does the position of fluorine substitution influence the electronic properties of benzo[d]imidazole derivatives?

  • Analysis : Fluorine at the 4-position induces electron-withdrawing effects, reducing electron density on the aromatic ring. This is quantified via Hammett constants (σ ~0.15–0.25) and DFT calculations (e.g., B3LYP/6-311++G(d,p)) to map electrostatic potential surfaces .

Q. What are the critical steps in validating the purity of synthesized this compound using chromatographic techniques?

  • Protocol :

  • HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to resolve impurities. Retention times are compared to standards .
  • TLC : Silica gel plates (ethyl acetate/hexane, 3:7) visualized under UV (254 nm) .

Advanced Research Questions

Q. How can SHELX software be optimized for refining the crystal structure of this compound derivatives with disordered substituents?

  • Strategy :

  • Disorder modeling : Split occupancy refinement (e.g., PART command in SHELXL) for overlapping substituents.
  • Restraints : Apply DFIX and SIMU constraints to stabilize thermal parameters .
    • Validation : Check R1/wR2 convergence (<5%), and validate using ADDSYM (PLATON) to detect missed symmetry .

Q. What strategies resolve discrepancies between computational predictions and experimental data in the molecular docking of benzimidazole derivatives?

  • Troubleshooting :

  • Force field adjustment : Switch from MMFF94 to OPLS4 to better model fluorine interactions.
  • Solvent effects : Include explicit water molecules in docking simulations (e.g., AutoDock Vina with TIP3P model) .
    • Case study : For EGFR inhibition, re-dock ligands using flexible side-chain protocols to account for receptor conformational changes .

Q. What methodologies are employed in analyzing the thermal stability and phase transitions of crystalline this compound using DSC and TGA?

  • Procedure :

  • DSC : Heat at 10°C/min under N₂ to detect melting points (Tm) and glass transitions (Tg). Compare to simulated thermograms (e.g., via Gaussian thermodynamics module) .
  • TGA : Decomposition onset temperature (Td) indicates stability. Mass loss steps correlate with methyl/F elimination (e.g., ~200–300°C) .

Q. How can NMR spectroscopy be utilized to study the dynamic behavior of this compound in different solvent systems?

  • Advanced techniques :

  • Variable-temperature NMR : Track chemical shift changes to identify solvent-dependent conformational equilibria (e.g., DMSO vs. CDCl₃) .
  • NOESY : Detect through-space interactions to map rotational barriers around the imidazole ring .

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